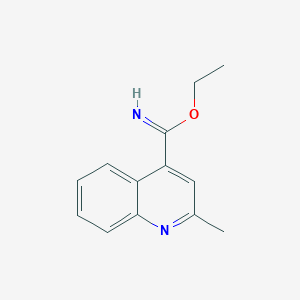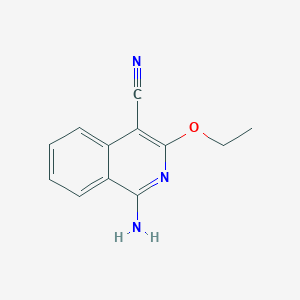![molecular formula C10H20N2OSi B11888844 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile CAS No. 62281-25-8](/img/structure/B11888844.png)
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a carbonitrile group, and a trimethylsilyl-oxyamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base to form 1-(trimethylsiloxy)cyclohexene. This intermediate is then reacted with hydroxylamine to introduce the amino group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonitrile group can interact with enzymes and proteins, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
- 1-{[(Trimethylsilyl)oxy]amino}cyclopentane-1-carbonitrile
- 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carboxamide
Comparison: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
62281-25-8 |
|---|---|
Formule moléculaire |
C10H20N2OSi |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
1-(trimethylsilyloxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H20N2OSi/c1-14(2,3)13-12-10(9-11)7-5-4-6-8-10/h12H,4-8H2,1-3H3 |
Clé InChI |
DKBWOGPNZWTVFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)ONC1(CCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)



![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)


![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
